Cas no 1880319-12-9 (5-Thiazolemethanamine, 4-methyl-N-[(1-methyl-1H-imidazol-4-yl)methyl]-)
5-Thiazolemethanamine, 4-methyl-N-[(1-methyl-1H-imidazol-4-yl)methyl]- Chemical and Physical Properties
Names and Identifiers
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- 5-Thiazolemethanamine, 4-methyl-N-[(1-methyl-1H-imidazol-4-yl)methyl]-
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- Inchi: 1S/C10H14N4S/c1-8-10(15-7-13-8)4-11-3-9-5-14(2)6-12-9/h5-7,11H,3-4H2,1-2H3
- InChI Key: UUPUWFUSEHXNRG-UHFFFAOYSA-N
- SMILES: S1C(CNCC2=CN(C)C=N2)=C(C)N=C1
5-Thiazolemethanamine, 4-methyl-N-[(1-methyl-1H-imidazol-4-yl)methyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-766071-0.05g |
[(4-methyl-1,3-thiazol-5-yl)methyl][(1-methyl-1H-imidazol-4-yl)methyl]amine |
1880319-12-9 | 95% | 0.05g |
$827.0 | 2024-05-22 | |
| Enamine | EN300-766071-0.1g |
[(4-methyl-1,3-thiazol-5-yl)methyl][(1-methyl-1H-imidazol-4-yl)methyl]amine |
1880319-12-9 | 95% | 0.1g |
$867.0 | 2024-05-22 | |
| Enamine | EN300-766071-0.25g |
[(4-methyl-1,3-thiazol-5-yl)methyl][(1-methyl-1H-imidazol-4-yl)methyl]amine |
1880319-12-9 | 95% | 0.25g |
$906.0 | 2024-05-22 | |
| Enamine | EN300-766071-0.5g |
[(4-methyl-1,3-thiazol-5-yl)methyl][(1-methyl-1H-imidazol-4-yl)methyl]amine |
1880319-12-9 | 95% | 0.5g |
$946.0 | 2024-05-22 | |
| Enamine | EN300-766071-1.0g |
[(4-methyl-1,3-thiazol-5-yl)methyl][(1-methyl-1H-imidazol-4-yl)methyl]amine |
1880319-12-9 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
| Enamine | EN300-766071-2.5g |
[(4-methyl-1,3-thiazol-5-yl)methyl][(1-methyl-1H-imidazol-4-yl)methyl]amine |
1880319-12-9 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
| Enamine | EN300-766071-5.0g |
[(4-methyl-1,3-thiazol-5-yl)methyl][(1-methyl-1H-imidazol-4-yl)methyl]amine |
1880319-12-9 | 95% | 5.0g |
$2858.0 | 2024-05-22 | |
| Enamine | EN300-766071-10.0g |
[(4-methyl-1,3-thiazol-5-yl)methyl][(1-methyl-1H-imidazol-4-yl)methyl]amine |
1880319-12-9 | 95% | 10.0g |
$4236.0 | 2024-05-22 |
5-Thiazolemethanamine, 4-methyl-N-[(1-methyl-1H-imidazol-4-yl)methyl]- Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 5-Thiazolemethanamine, 4-methyl-N-[(1-methyl-1H-imidazol-4-yl)methyl]-
Introduction to 5-Thiazolemethanamine, 4-methyl-N-[(1-methyl-1H-imidazol-4-yl)methyl] (CAS No. 1880319-12-9)
5-Thiazolemethanamine, 4-methyl-N-[(1-methyl-1H-imidazol-4-yl)methyl], identified by its CAS number 1880319-12-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazole derivatives family, a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The structural uniqueness of 5-Thiazolemethanamine, 4-methyl-N-[(1-methyl-1H-imidazol-4-yl)methyl] lies in its intricate molecular framework, which combines a thiazole ring with a methyl-substituted imidazole moiety, forming a complex and versatile scaffold.
The chemical structure of this compound features a central thiazole ring, which is characterized by the presence of sulfur and nitrogen atoms in its five-membered aromatic system. This core structure is further functionalized with a methyl group at the 4-position of the thiazole ring and an N-substituent that is linked to a methyl-substituted imidazole group. The presence of these functional groups imparts unique electronic and steric properties to the molecule, making it an attractive candidate for further chemical modification and biological evaluation.
In recent years, there has been a surge in research focused on thiazole derivatives due to their broad spectrum of biological activities. Thiazole-based compounds have been reported to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. Among these derivatives, those incorporating imidazole moieties have shown particular promise in medicinal chemistry. The combination of the thiazole and methyl-substituted imidazole units in 5-Thiazolemethanamine, 4-methyl-N-[(1-methyl-1H-imidazol-4-yl)methyl] suggests potential interactions with various biological targets, including enzymes and receptors involved in disease pathways.
One of the most compelling aspects of this compound is its potential as a pharmacophore in drug discovery. The structural features of 5-Thiazolemethanamine, 4-methyl-N-[(1-methyl-1H-imidazol-4-yl)methyl] allow for selective binding to biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions are critical for the development of small molecule drugs that can modulate biological processes with high specificity. The presence of both polar (nitrogen and sulfur atoms) and non-polar (methyl groups) regions in the molecule enhances its solubility and bioavailability, making it a favorable candidate for further development.
Recent studies have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. The thiazole scaffold has been extensively studied for its role in drug development due to its ability to mimic natural products and interact with biological systems effectively. For instance, thiazole derivatives have been investigated for their potential in treating neurological disorders, cardiovascular diseases, and infectious diseases. The unique structural features of 5-Thiazolemethanamine, 4-methyl-N-[(1-methyl-1H-imidazol-4-yl)methyl] position it as a valuable building block for designing novel therapeutic agents.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex imidazole-thiazole framework efficiently. These synthetic strategies not only highlight the synthetic prowess required but also underscore the importance of methodological innovation in medicinal chemistry.
Beyond its structural complexity, 5-Thiazolemethanamine, 4-methyl-N-[(1-methyl-1H-imidazol-4-yl)methyl] has shown promise in preclinical studies as an intermediate for more complex drug candidates. Researchers have leveraged its unique chemical properties to develop derivatives with enhanced pharmacological profiles. For example, modifications at the N-substituent or the methyl group on the thiazole ring have led to compounds with improved potency or selectivity against specific biological targets. Such findings underscore the versatility of this scaffold and its potential applications in drug discovery.
The pharmaceutical industry continues to invest heavily in exploring novel heterocyclic compounds due to their vast potential therapeutic applications. The interest in thiazole derivatives stems from their ability to modulate various disease pathways effectively. As research progresses, compounds like 5-Thiazolemethanamine, 4-methyl-N-[(1-methyl-1H-imidazol-4-yl)methyl] are expected to play a crucial role in developing next-generation therapeutics that address complex diseases with high efficacy.
In conclusion,5-Thiazolemethanamine, 4-methyl-N-[ (1-methyl -1H -imidazol -4 -yl) methyl] (CAS No. 1880319 -12 -9) represents a significant advancement in pharmaceutical chemistry due to its intricate structure and potential therapeutic applications. Its unique combination of functional groups makes it an excellent candidate for further exploration as a pharmacophore or intermediate in drug development programs aimed at treating various diseases.
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